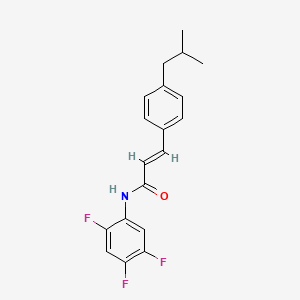

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide

Übersicht

Beschreibung

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide is an organic compound characterized by its unique structural features, including an isobutylphenyl group and a trifluorophenyl group connected through a propenamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-isobutylbenzaldehyde and 2,4,5-trifluoroaniline.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the aniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that compounds similar to (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide exhibit promising anticancer properties. Studies have shown that modifications of the propenamide structure can lead to enhanced cytotoxicity against various cancer cell lines. This compound may act by inhibiting specific pathways involved in tumor growth .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Materials Science

- Polymer Chemistry :

- Coating Applications :

Environmental Studies

- Pesticide Development :

- Analytical Chemistry :

Case Studies

Wirkmechanismus

The mechanism of action of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity to certain molecular targets, while the isobutylphenyl group might influence the compound’s pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(4-isobutylphenyl)-N-phenyl-2-propenamide: Lacks the trifluorophenyl group, which may result in different biological activity and chemical reactivity.

(E)-3-(4-isobutylphenyl)-N-(3,4-difluorophenyl)-2-propenamide: Contains a difluorophenyl group instead of a trifluorophenyl group, potentially altering its properties.

Uniqueness

The presence of the trifluorophenyl group in (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and biological activity. This unique feature could make it more effective in certain applications, such as drug development or material science.

Biologische Aktivität

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide, also known by its CAS number 898774-79-3, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory and antimicrobial properties, as well as its mechanism of action and comparative studies with related compounds.

- Molecular Formula : C19H18F3NO

- Molecular Weight : 333.347 g/mol

- Structure : The compound features an isobutyl group attached to a phenyl ring and a trifluorophenyl moiety linked through an amide bond.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study focusing on derivatives of furanones highlighted that certain compounds showed selective inhibition of cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammatory processes. The isobutyl group enhances the pharmacological profile by improving selectivity towards COX-2 over COX-1, potentially minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In a related investigation, derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Interaction : The trifluorophenyl group may enhance binding affinity to target receptors or enzymes due to its electron-withdrawing properties, which can influence the electronic characteristics of the molecule.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar molecules:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-isobutylphenyl)-N-phenylacrylamide | Lacks trifluorophenyl group | Moderate anti-inflammatory activity |

| 3-(4-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide | Methyl instead of isobutyl | Reduced reactivity and different biological profile |

The presence of both the isobutyl and trifluorophenyl groups in this compound contributes to its enhanced biological activity compared to these analogs.

Case Studies and Research Findings

- Study on Furanone Derivatives : This research demonstrated that furanone derivatives with isobutyl substitutions exhibited lower ulcerogenic properties while maintaining efficacy against inflammatory markers. The study emphasized the importance of structural modifications in enhancing therapeutic profiles .

- Antimicrobial Efficacy Assessment : A series of experiments conducted on various derivatives revealed that those with similar structural motifs to this compound showed consistent antimicrobial activity across multiple bacterial strains .

Eigenschaften

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-(2,4,5-trifluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c1-12(2)9-14-5-3-13(4-6-14)7-8-19(24)23-18-11-16(21)15(20)10-17(18)22/h3-8,10-12H,9H2,1-2H3,(H,23,24)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFAMLLJBVUCHH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.